6-Cyano-5-aza-2-oxindole
Overview
Description
6-Cyano-5-aza-2-oxindole is a heterocyclic compound that belongs to the family of oxindoles Oxindoles are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-5-aza-2-oxindole can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aniline derivative with a cyanoacetic acid derivative under acidic conditions to form the oxindole core. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
6-Cyano-5-aza-2-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxindole compounds.
Substitution: The cyano and aza groups can participate in substitution reactions, leading to the formation of various substituted oxindoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxindoles, which can have different functional groups attached to the oxindole core, enhancing their chemical and biological properties .
Scientific Research Applications
6-Cyano-5-aza-2-oxindole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Cyano-5-aza-2-oxindole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: A parent compound with a similar core structure but lacking the cyano and aza groups.
Indole-3-acetic acid: A naturally occurring compound with a similar indole core but different functional groups.
Uniqueness
6-Cyano-5-aza-2-oxindole is unique due to the presence of both cyano and aza groups, which enhance its chemical reactivity and potential biological activities. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-6-2-7-5(4-10-6)1-8(12)11-7/h2,4H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWFXQBRVSKSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(N=C2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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